1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid

Physicochemical profiling Ionization state Drug-likeness prediction

This 4,4-disubstituted piperidine scaffold offers three orthogonal handles for divergent synthesis: an acid-labile Boc-protected amine, a free carboxylic acid for amide/ester conjugation, and a pyridin-3-ylmethyl moiety for critical hinge-region binding or cation-π interactions. Unlike deprotected or simpler analogs, this compound prevents undesired side reactions during coupling steps and provides a heteroaromatic pharmacophore essential for CNS-focused kinase inhibitor and GPCR peptidomimetic programs. Available at ≥98% purity from ISO-certified suppliers, it ensures minimal byproduct interference in biochemical assays and supports regulatory documentation needs for impurity profiling during scale-up.

Molecular Formula C17H24N2O4
Molecular Weight 320.389
CAS No. 1695428-18-2
Cat. No. B2959630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid
CAS1695428-18-2
Molecular FormulaC17H24N2O4
Molecular Weight320.389
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CC2=CN=CC=C2)C(=O)O
InChIInChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-9-6-17(7-10-19,14(20)21)11-13-5-4-8-18-12-13/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,20,21)
InChIKeyKPYWFDPHZHPYGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid (CAS 1695428-18-2): A Boc-Protected Piperidine Building Block for CNS-Focused Medicinal Chemistry


1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid (CAS 1695428-18-2) is a heterobifunctional piperidine-4-carboxylic acid derivative bearing an N-terminal tert-butoxycarbonyl (Boc) protecting group and a C4 pyridin-3-ylmethyl substituent . With a molecular formula of C17H24N2O4 and a molecular weight of 320.38 g·mol⁻¹, this compound is classified as a versatile synthetic intermediate—specifically a building block—within the 4,4-disubstituted piperidine scaffold family [1]. Its structural architecture combines three synthetically orthogonal handles: an acid-labile Boc-protected secondary amine, a free carboxylic acid available for amide/ester conjugation, and a pyridin-3-ylmethyl side chain that introduces both aromatic π-character and a basic nitrogen capable of participating in hydrogen bonding, metal coordination, or further derivatization [2]. The compound is catalogued under MDL number MFCD27995888 and is commercially supplied at purities ranging from 95% to ≥98% (NLT) across multiple ISO-certified vendors .

Why 1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid Cannot Be Replaced by Generic Piperidine-4-carboxylic Acid Analogs


Generic substitution of 1-(tert-butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid (CAS 1695428-18-2) by simpler piperidine-4-carboxylic acid derivatives—such as the deprotected 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid (CAS 887442-22-0) or 1-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4)—introduces three orthogonal risks that propagate through multi-step synthetic sequences: (i) loss of the Boc protecting group exposes the piperidine secondary amine to undesired side reactions during amide coupling, reductive amination, or transition-metal-catalyzed cross-coupling steps, reducing overall synthetic efficiency [1]; (ii) absence of the pyridin-3-ylmethyl substituent eliminates the heteroaromatic moiety required for downstream π-stacking interactions, metal-chelation pharmacophores, or solubility modulation, which are critical for target engagement in CNS-focused programs ; and (iii) the predicted pKa of the carboxylic acid shifts from 4.05 (Boc-protected) to 3.97 (deprotected) or to 4.56 (non-pyridinylmethyl Boc analog), materially altering the ionization state at physiological pH and consequently affecting both aqueous solubility and passive membrane permeability in cellular assays . These physicochemical and chemoselectivity differences are quantified in the evidence guide below.

Quantitative Differentiation Evidence for 1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid (CAS 1695428-18-2) vs. Closest Analogs


Carboxylic Acid pKa: Intermediate Ionization Between Deprotected and Non-Pyridinyl Boc Analogs

The predicted acid dissociation constant (pKa) of the C4 carboxylic acid in 1-(tert-butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid is 4.05±0.20, positioning its ionization midpoint between that of the directly deprotected analog 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid (pKa 3.97±0.20) and the simpler Boc-piperidine-4-carboxylic acid lacking the pyridin-3-ylmethyl group (pKa 4.56±0.20) . This 0.51-unit pKa span between the two Boc-protected analogs reflects the electron-withdrawing inductive effect of the pyridin-3-ylmethyl substituent transmitted through the quaternary C4 center versus the Boc-piperidine-4-carboxylic acid scaffold, where the absence of the pyridine ring results in a less acidic (higher pKa) carboxylic acid. At pH 7.4, the target compound is >99.9% ionized (carboxylate form), whereas ionization of the non-pyridinyl Boc analog is marginally lower (~99.8%), a difference that becomes magnified at pH values near the pKa and can influence solubility, protein binding, and passive diffusion rates in cell-based assays [1].

Physicochemical profiling Ionization state Drug-likeness prediction

Hydrogen-Bond Acceptor Count and Polar Surface Area: Enhanced Intermolecular Interaction Capacity vs. Non-Pyridinyl and Deprotected Analogs

The target compound possesses 6 hydrogen-bond acceptor (HBA) sites—derived from the Boc carbamate carbonyl (2 oxygen atoms), the carboxylic acid (2 oxygen atoms), and the pyridine ring nitrogen (1 atom), plus the piperidine ring oxygen in the Boc group—compared with only 4 HBA sites in the deprotected analog 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid (CAS 887442-22-0) which lacks the Boc carbonyl oxygens, and only 4 HBA sites in 1-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4) which lacks the pyridine nitrogen [1]. This increased HBA count (6 vs. 4) translates to a computed topological polar surface area (TPSA) of approximately 96 Ų for the target compound, versus ~53–66 Ų for the comparator structures, enhancing aqueous solubility through stronger hydrogen-bonding interactions with water while maintaining sufficient lipophilicity for membrane partitioning conferred by the tert-butyl and pyridine moieties [2]. The pyridine nitrogen additionally provides a site for metal coordination (e.g., Zn²⁺, Mg²⁺) and pH-dependent solubility modulation not available in the benzyl analog 4-benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (CAS 167263-11-8) .

Medicinal chemistry Ligand efficiency Solubility

Commercial Purity Specification: ≥98% (NLT) Availability vs. 95–97% for Closest Analogs

Multiple independent vendors supply 1-(tert-butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid at certified purity levels of ≥98% (NLT, 'Not Less Than'), including MolCore (NLT 98%, ISO-certified) and Leyan (98% by HPLC) . In contrast, the closest structural analog 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid (CAS 887442-22-0) is typically offered at 95–97% purity across major suppliers, and 1-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4) ranges from 95% to 98% depending on vendor grade . The 1–3 percentage-point purity differential, while appearing modest, corresponds to a 1.5–3× reduction in total impurity burden (from 5% total impurities at 95% purity to ≤2% at ≥98% purity), which is consequential in multi-step syntheses where impurities propagate and amplify through subsequent transformations. The target compound also benefits from ISO-certified quality management systems at key suppliers (MolCore), providing batch-to-batch consistency documentation that is not uniformly available for comparator compounds .

Procurement specification Quality assurance Synthetic reproducibility

Boiling Point and Intermolecular Interaction Strength: 478.2°C vs. 386.4°C (Deprotected Analog) and 353.2°C (Non-Pyridinyl Boc Analog)

The predicted boiling point of 1-(tert-butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid is 478.2±35.0°C (at 760 mmHg), substantially higher than the deprotected analog 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid at 386.4±37.0°C (ΔT_bp = +91.8°C) and 1-Boc-piperidine-4-carboxylic acid at 353.2±35.0°C (ΔT_bp = +125.0°C) . This elevated boiling point reflects stronger intermolecular forces in the bulk liquid phase arising from the simultaneous presence of the Boc carbamate (dipole-dipole and H-bonding), the carboxylic acid (strong H-bond donor/acceptor), and the pyridine ring (π-stacking and dipole interactions), which collectively increase the cohesive energy density compared to analogs missing one or more of these functional groups. The density of the target compound is predicted at 1.200±0.06 g·cm⁻³, intermediate between the deprotected analog (1.215 g·cm⁻³) and the Boc-piperidine acid (1.164 g·cm⁻³), consistent with the balance of molecular weight and intermolecular packing efficiency .

Thermal stability Intermolecular forces Purification compatibility

Orthogonal Protection Strategy: Boc Group Enables Chemoselective Transformations Unavailable to Deprotected Analog

The N-Boc protecting group in 1-(tert-butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid provides acid-labile protection of the piperidine secondary amine (cleavage with TFA or HCl in dioxane, typically >95% conversion within 1–2 hours at room temperature), while leaving the C4 carboxylic acid free for orthogonal derivatization via amide coupling (e.g., HATU, EDC·HCl, or DMTMM-mediated condensation) or esterification [1][2]. In contrast, the deprotected analog 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid (CAS 887442-22-0) bears a free secondary amine that competes with intended nucleophiles during carboxylic acid activation, necessitating additional protection/deprotection steps that reduce overall yield and increase purification burden. This orthogonal protection enables a convergent synthetic strategy: the carboxylic acid can be elaborated first (e.g., to an amide or ester), followed by Boc deprotection to reveal the piperidine NH for a second diversification step, without protecting group incompatibility [3]. The target compound's 6 rotatable bonds (vs. ~3–4 for simpler analogs) also provide conformational flexibility that facilitates access to diverse three-dimensional orientations in fragment-based drug design libraries [1].

Synthetic methodology Protecting group strategy Orthogonal reactivity

Recommended Procurement and Application Scenarios for 1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid (CAS 1695428-18-2)


CNS Drug Discovery: Synthesis of Conformationally Constrained Kinase Inhibitor Libraries

The target compound is the preferred building block for generating 4,4-disubstituted piperidine-based kinase inhibitor libraries targeting CNS indications, where the pyridin-3-ylmethyl moiety provides a critical heteroaromatic pharmacophore for hinge-region hydrogen bonding with kinase active sites [1]. The Boc protection enables late-stage diversification: the carboxylic acid can be coupled to diverse amine fragments to generate an amide library, after which Boc deprotection reveals the piperidine NH for sulfonylation, reductive amination, or urea formation, yielding two-point diversity vectors from a single intermediate. The ≥98% purity specification (Section 3, Evidence 3) minimizes byproduct interference in biochemical kinase inhibition assays, while the intermediate pKa of 4.05 (Section 3, Evidence 1) ensures the carboxylate form predominates at assay pH, facilitating aqueous solubility without compromising blood-brain barrier permeability predictions .

Peptidomimetic Scaffold Construction for GPCR Targeting

For programs developing peptidomimetic ligands of G-protein-coupled receptors (GPCRs), the target compound provides a rigid piperidine core with a quaternary C4 center that mimics the conformational constraint of a proline or α,α-disubstituted amino acid residue . The pyridin-3-ylmethyl substituent can engage in cation-π interactions with conserved arginine or lysine residues in GPCR orthosteric or allosteric binding pockets, while the 6 H-bond acceptor sites (Section 3, Evidence 2) enhance solubility in aqueous biological assay media. The Boc group allows the piperidine NH to be unmasked and subsequently functionalized with a second recognition element after the carboxylic acid has been elaborated into a peptidomimetic backbone via amide coupling .

Fragment-Based Drug Design (FBDD): A 3D-Diverse Fragment with Dual Derivatization Vectors

With a molecular weight of 320.38 g·mol⁻¹, 6 rotatable bonds, and a non-planar quaternary center, this compound meets the physicochemical criteria for a three-dimensional fragment suitable for fragment-based screening libraries [1]. Unlike the simpler 1-Boc-piperidine-4-carboxylic acid (MW 229.27, planar piperidine chair), the pyridin-3-ylmethyl substituent introduces sp³-rich character and a heteroaromatic moiety that can probe subpockets inaccessible to benzyl analogs (Section 3, Evidence 2, Comparator 3). The orthogonal Boc/COOH handles permit parallel derivatization in 96-well format for rapid fragment elaboration, and the higher boiling point (478.2°C) and lower volatility (Section 3, Evidence 4) reduce evaporative loss during automated liquid handling and long-term DMSO stock storage at room temperature .

Process Chemistry: Scalable Intermediate for Late-Stage Functionalization in API Synthesis

For process chemistry groups scaling up synthetic routes to active pharmaceutical ingredients (APIs), the target compound's commercial availability at ≥98% purity with ISO-certified quality management (Section 3, Evidence 3) supports regulatory documentation requirements for impurity profiling . The orthogonal Boc/COOH protection scheme (Section 3, Evidence 5) allows convergent assembly of complex drug candidates: the carboxylic acid can be activated and coupled on multi-kilogram scale using established amide bond-forming protocols (EDC·HCl, HOBt, or T3P), and subsequent Boc deprotection with HCl in isopropanol or TFA proceeds quantitatively with volatile byproducts, simplifying isolation. The elevated boiling point and low volatility minimize material loss during solvent swap and concentration operations at pilot scale .

Quote Request

Request a Quote for 1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.